molecular formula C7H2ClFN2O2 B8234710 3-Chloro-5-fluoro-4-nitrobenzonitrile CAS No. 1273585-10-6

3-Chloro-5-fluoro-4-nitrobenzonitrile

Cat. No.: B8234710
CAS No.: 1273585-10-6
M. Wt: 200.55 g/mol
InChI Key: PNMZVEHEOIYSLE-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H2ClFN2O2 It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluoro-4-nitrobenzonitrile can be synthesized through a multi-step process involving nitration, halogenation, and cyanation reactions. One common method involves the nitration of 3-fluorobenzonitrile using concentrated nitric acid and sulfuric acid, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions typically require controlled temperatures and gradual addition of reagents to ensure safety and yield optimization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-chloro-5-fluoro-4-aminobenzonitrile, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-5-fluoro-4-nitrobenzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-nitrobenzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity or function. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-fluoro-4-nitrobenzonitrile is unique due to the combination of chloro, fluoro, and nitro substituents, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

3-chloro-5-fluoro-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClFN2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMZVEHEOIYSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288419
Record name 3-Chloro-5-fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273585-10-6
Record name 3-Chloro-5-fluoro-4-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1273585-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium perborate tetrahydrate (131 g, 851 mmol) in acetic acid (200 mL) was heated to 60° C. A solution of 4-amino-3-chloro-5-fluorobenzonitrile (29.02 g, 170 mmol) in acetic acid (500 mL) was added dropwise and the reaction was stirred at 60° C. for 16 h. The LCMS the indicated the reaction showed ˜50% conversion. Additional sodium perborate tetrahydrate (14.4 g) was added and the reaction stirred at 70° C. for 2 h. Then additional sodium perborate tetrahydrate (70 g) was added and the reaction was stirred at 80° C. for 5 h, followed by RT for 2 days. The reaction was then poured into ice water and extracted with EtOAc (3×). The combined organic extracts were washed with H2O (2×), brine, dried over MgSO4 and concentrated. When most of the acetic acid was evaporated, water was added to the residue. The orange precipitate was collected by filtration, washed with H2O and air dried to give the crude product as an orange solid. NMR showed the product contaminated with ˜10% of starting material. This product was used without any further purification.
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
29.02 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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